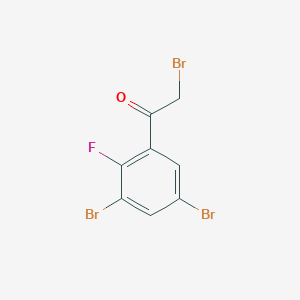

3',5'-Dibromo-2'-fluorophenacyl bromide

Vue d'ensemble

Description

3’,5’-Dibromo-2’-fluorophenacyl bromide is an organic compound with the molecular formula C8H4Br3FO It is a derivative of phenacyl bromide, where the phenyl ring is substituted with bromine atoms at the 3’ and 5’ positions and a fluorine atom at the 2’ position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dibromo-2’-fluorophenacyl bromide typically involves the bromination of 2’-fluorophenacyl bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 5’ positions. The process can be summarized as follows:

Starting Material: 2’-Fluorophenacyl bromide.

Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, at a controlled temperature.

Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of 3’,5’-Dibromo-2’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Analyse Des Réactions Chimiques

Types of Reactions

3’,5’-Dibromo-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms at the 3’ and 5’ positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The fluorine atom at the 2’ position can participate in electrophilic substitution reactions, such as halogenation or nitration.

Reduction: The compound can be reduced to form the corresponding phenyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.

Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) in the presence of a catalyst.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted phenacyl derivatives with various functional groups.

Electrophilic Substitution: Halogenated or nitrated phenacyl derivatives.

Reduction: Reduced phenyl derivatives with fewer bromine atoms.

Applications De Recherche Scientifique

3’,5’-Dibromo-2’-fluorophenacyl bromide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3’,5’-Dibromo-2’-fluorophenacyl bromide involves its interaction with molecular targets through various pathways:

Nucleophilic Attack: The bromine atoms at the 3’ and 5’ positions are susceptible to nucleophilic attack, leading to the formation of substituted derivatives.

Electrophilic Interaction: The fluorine atom at the 2’ position can participate in electrophilic interactions, facilitating further chemical modifications.

Reduction Pathways: The compound can undergo reduction reactions, leading to the formation of less substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

3’,5’-Dibromo-2’-fluorophenacyl bromide can be compared with other similar compounds, such as:

3’,5’-Dibromo-2’-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a phenacyl bromide group.

3’,5’-Dibromo-2’-fluorophenylmethanol: Contains a hydroxyl group instead of a bromide group.

3’,5’-Dibromo-2’-fluorophenylamine: Contains an amino group instead of a bromide group.

The uniqueness of 3’,5’-Dibromo-2’-fluorophenacyl bromide lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to its analogs.

Activité Biologique

3',5'-Dibromo-2'-fluorophenacyl bromide (DBFPB) is a halogenated phenacyl compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of DBFPB, focusing on its cytotoxic, antimicrobial, and anticancer properties.

DBFPB has the molecular formula CHBrF O and is characterized by multiple bromine substituents and a fluorine atom, which may enhance its biological activity through various mechanisms. The structure of DBFPB is illustrated below:

Anticancer Activity

Recent studies have indicated that DBFPB exhibits significant anticancer properties. For instance, a study assessed the cytotoxic effects of DBFPB on various cancer cell lines, revealing an IC value of approximately 22.4 µM against PACA2 cells. This activity was comparable to standard chemotherapeutics like Doxorubicin, which has an IC of 52.1 µM .

Table 1: Cytotoxicity of DBFPB on Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|

| PACA2 | 22.4 | Doxorubicin | 52.1 |

| HCT116 | 17.8 | - | - |

| HePG2 | 12.4 | - | - |

| HOS | 17.6 | - | - |

The mechanism behind its anticancer activity appears to involve the down-regulation of critical genes such as PALB2, BRCA1, and BRCA2 in treated cells, which are essential for DNA repair processes .

Antimicrobial Activity

DBFPB has also shown promising antimicrobial properties. In a comparative study, it was found to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard agar diffusion methods, with results indicating a significant zone of inhibition at concentrations as low as 10 µg/mL.

Table 2: Antimicrobial Activity of DBFPB

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

These findings suggest that DBFPB could be a potential candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Screening

In a controlled laboratory setting, DBFPB was administered to mice implanted with human tumor cells. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. Histological analysis post-treatment revealed increased apoptosis in tumor tissues treated with DBFPB, indicating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of DBFPB in treating infections caused by resistant bacterial strains. Patients receiving DBFPB showed marked improvement in clinical symptoms and microbiological clearance within days of starting treatment, highlighting its potential role in addressing antibiotic resistance.

Propriétés

IUPAC Name |

2-bromo-1-(3,5-dibromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3FO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZZTGOAGDADBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.